Cadinane

Descripción

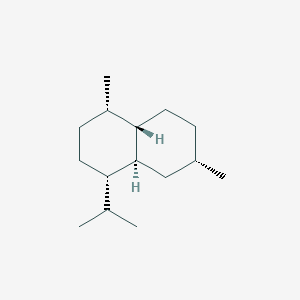

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H28 |

|---|---|

Peso molecular |

208.38 g/mol |

Nombre IUPAC |

(1S,4S,4aS,6S,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C15H28/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10-15H,5-9H2,1-4H3/t11-,12-,13-,14-,15-/m0/s1 |

Clave InChI |

FZZNNPQZDRVKLU-YTFOTSKYSA-N |

SMILES |

CC1CCC2C(CCC(C2C1)C(C)C)C |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@H](CC[C@H]([C@@H]2C1)C(C)C)C |

SMILES canónico |

CC1CCC2C(CCC(C2C1)C(C)C)C |

Sinónimos |

cadinane |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Cadinane Skeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract: The cadinane skeleton is a foundational bicyclic sesquiterpenoid structure, forming the basis for a wide array of natural products with significant pharmacological activities.[1] Comprising a decahydronaphthalene (decalin) core, its structural diversity arises from variations in stereochemistry, oxidation patterns, and the degree of unsaturation.[2][3] This document provides an in-depth analysis of the this compound core structure, including its IUPAC nomenclature, key stereochemical features, and the experimental methodologies employed for its characterization. Quantitative data on conformational stability is presented, and logical and structural diagrams are provided to visually articulate its core features and analytical workflows.

Core Structure and Nomenclature

Bicyclic Framework

The fundamental structure of this compound is a bicyclo[4.4.0]decane, more commonly known as a decalin ring system.[4][5] This framework consists of two fused six-membered rings. Sesquiterpenes are composed of three isoprene units, giving them a characteristic 15-carbon molecular framework (C15H28 for the saturated parent this compound).[2][6]

Substitution Pattern

The this compound skeleton is distinguished by a specific substitution pattern on the decalin core:

-

An isopropyl group at position C4.

-

A methyl group at position C1.

-

A methyl group at position C6.

The parent compound, with the specific stereochemistry (1S,4S,4aS,6S,8aS), is systematically named (1S,4S,4aS,6S,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene.[6]

IUPAC Numbering

The numbering of the this compound skeleton follows the established rules for bicyclic systems, as standardized by IUPAC. The diagram below illustrates the accepted numbering scheme for the parent this compound structure.

References

- 1. [Advances in biosynthesis of this compound sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 3. Total Syntheses of a Family of this compound Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistnotes.com [chemistnotes.com]

- 6. This compound | C15H28 | CID 9548708 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Cadinane Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of cadinane sesquiterpenes, a diverse group of bicyclic sesquiterpenoids with significant pharmacological potential. This document details their origins in plants, fungi, and marine life, presents quantitative data on their occurrence, outlines their biosynthetic pathways, and provides detailed experimental protocols for their isolation and identification.

Introduction to this compound Sesquiterpenes

This compound sesquiterpenes are a large and structurally diverse class of bicyclic sesquiterpenes characterized by the cadalane skeleton. These C15 isoprenoid compounds are formed through the cyclization of farnesyl pyrophosphate (FPP) and exhibit a wide range of stereochemical complexity.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal properties, have made them a focal point for natural product chemists and drug development professionals.[1][2] This guide serves as a technical resource for researchers seeking to explore the rich natural diversity of these compounds for potential therapeutic applications.

Natural Sources of this compound Sesquiterpenes

This compound sesquiterpenes are widely distributed in the plant and microbial kingdoms, as well as in marine environments.

Plants

Higher plants are a prolific source of this compound sesquiterpenes, where they often contribute to the aromatic and defense properties of essential oils and resins.

-

Eupatorium adenophorum (Asteraceae): This plant is a notable source of various this compound derivatives. Studies have led to the isolation of compounds such as cadinan-3-ene-2,7-dione, 7-hydroxycadinan-3-ene-2-one, and a dimeric this compound derivative.[2][3]

-

Alangium salviifolium (Cornaceae): The essential oil from the roots of this plant is rich in this compound sesquiterpenoids. The main components identified include epi-α-cadinol, trans-2-hydroxycalamenene, and cadalene.[4] A novel this compound-type sesquiterpenoid, (-)-7,8-dihydroxycalamenal, has also been isolated from this source.[4]

-

Gossypium spp. (Cotton, Malvaceae): Cotton plants produce this compound-type sesquiterpenes as phytoalexins in response to microbial infection. A key enzyme in this process, (+)-δ-cadinene synthase, has been extensively studied in Gossypium arboreum.[5]

-

Psidium spp. (Guava, Myrtaceae): Essential oils from various Psidium species have been found to contain this compound skeleton type sesquiterpenes, including epi-α-muurolol and α-cadinol.

-

Kadsura heteroclita (Schisandraceae): The stems of this plant have yielded new this compound sesquiterpenes, including 6α,9α,15-trihydroxycadinan-4-en-3-one.[6]

-

Curcuma parviflora (Zingiberaceae): Two novel this compound sesquiterpenes, 4α-acetoxycadina-2,9-diene-1,8-dione and 1α,3α,4β-trihydroxy-9-cadinen-8-one, have been isolated from this plant.[7]

Fungi

Fungi, particularly endophytic and wood-decaying species, are a promising and increasingly explored source of novel this compound sesquiterpenes.

-

Phomopsis cassiae : An endophytic fungus from which five this compound sesquiterpene derivatives, including 3,9,12-trihydroxycalamenenes, have been isolated.

-

Basidiomycetes: Various wood-decaying fungi have been shown to produce this compound sesquiterpenes. For instance, δ-cadinene has been synthesized by sesquiterpene synthases from certain basidiomycetes.

Marine Organisms

The marine environment, particularly brown algae, is a rich reservoir of structurally unique this compound sesquiterpenes, many of which are halogenated.

-

Dictyopteris divaricata (Brown Alga): This species is a particularly abundant source, yielding a wide array of this compound sesquiterpenes, including hydroxylated and oxygenated derivatives such as (-)-(1R,6S,7S,10R)-1-hydroxycadinan-3-en-5-one and (+)-(1R,5S,6R,7S,10R)-cadinan-4(15)-ene-1,5-diol.[8][9] This alga is the richest known species for sesquiterpenes among brown seaweeds, accounting for 43% of the total number of isolated substances.[10] Norsesquiterpenes derived from the this compound skeleton have also been identified in this species.[11]

Quantitative Data on this compound Sesquiterpenes

The concentration and yield of this compound sesquiterpenes can vary significantly depending on the source organism, environmental conditions, and extraction methodology. The following tables summarize available quantitative data.

| Plant Source | Part Used | This compound Sesquiterpene | Concentration/Yield | Reference |

| Alangium salviifolium | Roots | epi-α-cadinol | Major component of essential oil | [4] |

| Alangium salviifolium | Roots | trans-2-hydroxycalamenene | Main component of essential oil | [4] |

| Alangium salviifolium | Roots | cadalene | Main component of essential oil | [4] |

| Alangium salviifolium | Roots | (-)-7,8-dihydroxycalamenal | 5.5% of the essential oil | [4] |

| Fungal/Algal Source | This compound Sesquiterpene | Yield | Reference |

| Phomopsis cassiae | 3,9,12-trihydroxycalamenene isomers | 2.5 mg and 4.0 mg from extract | |

| Dictyopteris divaricata | 1,4-epoxymuurolan-5β-ol | 9.1 mg from 90 g of EtOAc-soluble fraction |

Biosynthesis of this compound Sesquiterpenes

The biosynthesis of this compound sesquiterpenes originates from the isoprenoid pathway. In plants, this can occur via the mevalonic acid (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[12] Both pathways lead to the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP).

The key step in the formation of the this compound skeleton is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically this compound synthases.[1] For example, (+)-δ-cadinene synthase catalyzes the conversion of FPP to (+)-δ-cadinene.[5] The generally accepted mechanism involves the initial ionization of FPP to a farnesyl cation, followed by a series of cyclizations and rearrangements to form the characteristic bicyclic this compound core.

Caption: Biosynthetic pathway of this compound sesquiterpenes.

Experimental Protocols for Isolation and Identification

The isolation and structural elucidation of this compound sesquiterpenes from natural sources typically involve a multi-step process encompassing extraction, chromatographic separation, and spectroscopic analysis.

Caption: General experimental workflow for this compound isolation.

Extraction

The initial step involves the extraction of secondary metabolites from the source material.

-

Plant Material: Air-dried and powdered plant material (e.g., leaves, roots) is typically extracted with organic solvents of varying polarity, such as methanol, ethanol, or ethyl acetate, often through maceration or Soxhlet extraction.[3]

-

Marine Algae: Dried and powdered algal biomass is commonly extracted with a mixture of chloroform and methanol (1:1, v/v). The resulting extract is then partitioned between ethyl acetate and water.[8]

-

Fungal Cultures: Fungal mycelia and/or the culture broth are extracted with solvents like ethyl acetate.

Chromatographic Separation

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the this compound sesquiterpenes.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract.

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is the most common stationary phase. Sephadex LH-20 is also used for further purification.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). The specific gradient will depend on the polarity of the target this compound sesquiterpenes. For instance, a gradient of petroleum ether/ethyl acetate might be used.[8]

-

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to identify fractions containing compounds of interest. Fractions with similar TLC profiles are pooled for further purification.

-

Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): These techniques are often used for the final purification of isolated compounds.

Spectroscopic Analysis for Structure Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Application: GC-MS is ideal for the analysis of volatile compounds in essential oils. It provides information on the retention time and mass spectrum of each component, allowing for identification by comparison with spectral libraries (e.g., NIST, Wiley).[13][14]

-

Typical GC Conditions: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. The oven temperature is programmed to ramp, for example, from 60°C to 240°C at a rate of 3°C/min.[14] Helium is typically used as the carrier gas.[14]

-

MS Conditions: Electron Impact (EI) ionization at 70 eV is standard.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Application: NMR is the most powerful technique for the de novo structure elucidation of novel compounds.

-

Experiments: A suite of NMR experiments is typically performed, including:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR and DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).[6]

-

2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.[6]

-

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HR-MS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.[8]

-

Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation patterns of the molecule, providing further structural information.[15] The fragmentation patterns of sesquiterpenes can be complex but often involve characteristic losses of methyl and isopropyl groups.

-

Conclusion

This compound sesquiterpenes represent a vast and structurally diverse group of natural products with significant potential for drug discovery and development. Their widespread occurrence in plants, fungi, and marine organisms provides a rich platform for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the primary natural sources of these compounds, available quantitative data, their biosynthetic origins, and detailed experimental protocols for their isolation and characterization. It is anticipated that this information will serve as a valuable resource for researchers in the field of natural product chemistry and pharmacology, facilitating the exploration of this compound sesquiterpenes for future therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. areme.co.jp [areme.co.jp]

- 5. sippe.ac.cn [sippe.ac.cn]

- 6. New this compound Sesquiterpenes from the Stems of Kadsura heteroclita - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound sesquiterpenes from Curcuma parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound sesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Norsesquiterpenes from the brown alga Dictyopteris divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vipsen.vn [vipsen.vn]

- 14. scitepress.org [scitepress.org]

- 15. Fragmentation patterns of newly isolated cassane butenolide diterpenes and differentiation of stereoisomer by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathways of Cadinane in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of cadinane-type sesquiterpenoids in plants. It details the enzymatic steps from the central precursor, farnesyl pyrophosphate, to the formation of the characteristic bicyclic this compound skeleton and its subsequent modifications. This guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially manipulating these pathways for various applications.

Introduction to this compound Sesquiterpenoids

Cadinanes are a large and diverse class of bicyclic sesquiterpenes characterized by a decahydronaphthalene carbon skeleton. They are widely distributed in the plant kingdom and contribute to the aromatic and bioactive properties of many essential oils.[1][2] this compound derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] A notable example is gossypol, a this compound-derived phytoalexin from cotton (Gossypium spp.), which plays a crucial role in plant defense but is also known for its antifertility and anticancer properties.[3][4] Understanding the biosynthesis of these compounds is critical for their sustainable production and the generation of novel derivatives with enhanced therapeutic potential.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound sesquiterpenoids in plants originates from the general isoprenoid pathway, which provides the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The formation of the this compound skeleton and its subsequent diversification are primarily catalyzed by two key enzyme families: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYP450s).

Formation of the this compound Skeleton: The Role of (+)-δ-Cadinene Synthase

The committed step in this compound biosynthesis is the cyclization of the linear FPP molecule into the bicyclic this compound scaffold.[4][5] This complex carbocation-driven reaction is catalyzed by a specific class of sesquiterpene synthases known as (+)-δ-cadinene synthases.[6][7] In cotton, this enzyme is encoded by a gene family that can be divided into at least two subfamilies, cad1-A and cad1-C.[3][8]

The catalytic mechanism involves the ionization of FPP to form a farnesyl cation, followed by a series of cyclizations and rearrangements to yield (+)-δ-cadinene as the primary product.[6] This reaction is a critical branch point, diverting isoprenoid metabolism towards the production of a vast array of this compound-derived secondary metabolites.

Downstream Modifications: The Role of Cytochrome P450s and Other Enzymes

Following the formation of the (+)-δ-cadinene backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases and other enzymes, leading to the vast structural diversity of this compound sesquiterpenoids.[1][9] The biosynthesis of gossypol in cotton provides a well-studied example of these downstream reactions.

The pathway from (+)-δ-cadinene to hemigossypol, a precursor of gossypol, involves several oxidative steps:[1][3][9]

-

Hydroxylation: The first oxidative step is catalyzed by CYP706B1 , which hydroxylates (+)-δ-cadinene to produce 7-hydroxy-(+)-δ-cadinene.[4][9]

-

Further Oxidations: Subsequent steps are catalyzed by a cascade of enzymes, including other P450s like CYP82D113 and CYP71BE79 , an alcohol dehydrogenase (DH1) , and a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD-1) .[9] These enzymes are responsible for further hydroxylations, dehydrogenations, and potentially ring aromatization steps.

The precise sequence and interplay of these enzymes are complex and lead to the formation of various intermediates, ultimately culminating in the synthesis of hemigossypol and subsequently gossypol.

Quantitative Data on this compound Biosynthesis Enzymes

The efficiency of sesquiterpene synthases can be evaluated through their kinetic parameters. The following table summarizes the kinetic data for several plant-derived sesquiterpene synthases, including a (+)-δ-cadinene synthase from Gossypium arboreum.

| Enzyme | Source Organism | KM (µM) for FPP | kcat (s-1) | kcat/KM (s-1µM-1) | Reference |

| (+)-δ-Cadinene Synthase (CAD1-A) | Gossypium arboreum | 7 | 0.039 | 0.0056 | [10] |

| Kunzeaol Synthase (TgTPS2) | Thapsia garganica | 0.55 | 0.29 | 0.53 | [11] |

Note: Kinetic parameters can vary depending on the specific assay conditions and the expression system used.

The impact of modifying the expression of key enzymes on the accumulation of this compound derivatives has been demonstrated in transgenic cotton plants.

| Genetic Modification | Plant Line | Tissue | Compound | Reduction (%) | Reference |

| Antisense cdn1-C1 | T2 | Cottonseed | Gossypol | up to 70 | [12] |

| Antisense cdn1-C1 | T1 | Leaves | Gossypol | 92.4 | [12] |

| Antisense cdn1-C1 | T1 | Leaves | Hemigossypolone | 83.3 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound biosynthesis.

Cloning and Heterologous Expression of (+)-δ-Cadinene Synthase

This protocol describes the general workflow for cloning a (+)-δ-cadinene synthase gene and expressing the recombinant protein in Escherichia coli.[6][13]

Materials:

-

Gossypium tissue (e.g., leaves, elicited cell cultures)

-

RNA isolation kit

-

Reverse transcriptase and dNTPs

-

Gene-specific primers for (+)-δ-cadinene synthase

-

High-fidelity DNA polymerase

-

pET expression vector

-

E. coli competent cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Ni-NTA affinity chromatography column and buffers

Procedure:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue using a suitable kit or protocol. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification and Cloning: Amplify the full-length coding sequence of the (+)-δ-cadinene synthase gene using gene-specific primers. Ligate the PCR product into an appropriate expression vector, such as pET-28a, which adds a His-tag for purification.

-

Transformation and Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubating at a lower temperature (e.g., 16-20°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged recombinant protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.

Enzyme Assay for (+)-δ-Cadinene Synthase

This protocol outlines a method to determine the activity of the purified (+)-δ-cadinene synthase.[6][11]

Materials:

-

Purified (+)-δ-cadinene synthase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

(2E,6E)-Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane or pentane)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Reaction Setup: In a glass vial, combine the assay buffer, a known amount of purified enzyme, and the FPP substrate.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane) and vortexing.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the (+)-δ-cadinene produced. Compare the retention time and mass spectrum with an authentic standard.

Analysis of this compound Sesquiterpenoids by GC-MS

This protocol provides a general method for the analysis of volatile sesquiterpenes from plant extracts.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Analytical Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Final hold: 240°C for 10 minutes

-

-

MS Conditions:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Mass range: m/z 40-400

-

Procedure:

-

Sample Preparation: Prepare a hexane extract of the plant material or the enzyme assay as described previously.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Analysis: Identify the peaks corresponding to this compound sesquiterpenoids by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).

Conclusion

The biosynthesis of this compound sesquiterpenoids in plants is a complex and highly regulated process involving the coordinated action of sesquiterpene synthases and a suite of modifying enzymes, particularly cytochrome P450s. The elucidation of these pathways, particularly in model systems like cotton, has provided valuable insights into the genetic and biochemical basis of plant chemical diversity. The protocols and data presented in this guide offer a foundation for further research aimed at understanding, engineering, and exploiting these pathways for the production of valuable natural products for pharmaceutical and other applications. Future work will likely focus on identifying the remaining enzymes in various this compound biosynthetic pathways, understanding their regulatory networks, and leveraging synthetic biology approaches for the heterologous production of these complex molecules.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cotton roots are the major source of gossypol biosynthesis and accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cloning, expression, and characterization of (+)-delta-cadinene synthase: a catalyst for cotton phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 8. sippe.ac.cn [sippe.ac.cn]

- 9. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduced levels of this compound sesquiterpenoids in cotton plants expressing antisense (+)-delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

Isolation and Identification of Novel Cadinane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadinane sesquiterpenoids, a diverse class of bicyclic natural products, have garnered significant attention within the scientific community due to their wide array of promising pharmacological activities. These activities include anti-inflammatory, cytotoxic, enzyme inhibitory, and antiviral effects. This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of novel this compound derivatives from various natural sources. It details experimental protocols for extraction, chromatographic separation, and spectroscopic identification. Furthermore, this guide summarizes recent findings on the biological activities of newly discovered this compound derivatives, presenting quantitative data in structured tables and illustrating key signaling pathways modulated by these compounds.

Introduction

This compound sesquiterpenoids are characterized by a bicyclic carbon skeleton and are biosynthesized in a variety of organisms, including plants, fungi, and marine invertebrates.[1][2] The structural diversity within this class of compounds, arising from variations in oxygenation patterns, stereochemistry, and side-chain modifications, contributes to their broad spectrum of biological activities.[3] The discovery of novel this compound derivatives with potent and selective pharmacological effects continues to drive research in natural product chemistry and drug discovery. This guide aims to provide researchers with a detailed technical framework for the isolation, identification, and biological evaluation of these promising molecules.

Experimental Protocols

Isolation of this compound Derivatives

The isolation of this compound derivatives from natural sources is a multi-step process that involves extraction, fractionation, and purification. The general workflow for this process is outlined below.

References

An In-depth Technical Guide to the Spectroscopic Data of Cadinane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cadinane-type sesquiterpenes, a significant class of natural products with diverse biological activities. The structural elucidation of these compounds is paramount for further research and development, and this document collates essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and logical workflows, to aid in this endeavor.

Core Spectroscopic Data of this compound Sesquiterpenes

The structural diversity within the this compound skeleton leads to a range of spectroscopic features. The following tables summarize key ¹H and ¹³C NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for representative this compound compounds, providing a comparative reference for researchers.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected this compound Compounds

| Position | 6α,9α,15-Trihydroxycadinan-4-en-3-one (1) in CDCl₃ | (+)-12-hydroxy-epicubenol (2) in CDCl₃ | (-)-3,10,11,12-tetrahydroxycalamenene (3) in CD₃OD |

| 1 | - | - | - |

| 2 | - | - | 6.68 (s) |

| 3 | - | - | - |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| 7 | - | - | - |

| 8 | - | - | - |

| 9 | - | - | - |

| 10 | - | - | - |

| 11 | - | - | - |

| 12 | 4.77, 4.90 (brs each) | 3.83, 3.42 | - |

| 13 | 1.00 (d, J=6.9) | - | - |

| 14 | 1.83 (s) | - | 1.57 (s) |

| 15 | - | - | - |

| Aromatic H | - | - | 6.93 (s) |

| Other Me | - | - | 1.42 (s), 2.25 (s) |

Data synthesized from multiple research articles.[1][2]

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected this compound Compounds

| Position | 6α,9α,15-Trihydroxycadinan-4-en-3-one (1) in CDCl₃ | (+)-12-hydroxy-epicubenol (2) in CDCl₃ | (-)-3,10,11,12-tetrahydroxycalamenene (3) in CD₃OD |

| 1 | 50.2 | - | - |

| 2 | 37.0 | - | 126.7 |

| 3 | 200.5 | - | 152.2 |

| 4 | 137.0 | - | 122.0 |

| 5 | 155.2 | - | 140.6 |

| 6 | 73.3 | - | - |

| 7 | 48.6 | - | 38.9 |

| 8 | 36.8 | - | 32.5 |

| 9 | 71.9 | - | 21.0 |

| 10 | 59.5 | - | 72.3 |

| 11 | 37.3 | - | 75.9 |

| 12 | 114.6 | - | 69.1 |

| 13 | 23.0 | - | 22.0 |

| 14 | 15.0 | - | 22.5 |

| 15 | - | - | 15.6 |

| Aromatic C | - | - | 108.1, 133.6 |

Data synthesized from multiple research articles.[1][2]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the molecular formula of novel compounds.

Table 3: HRESIMS Data for Selected this compound Compounds

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion |

| 6α,9α,15-Trihydroxycadinan-4-en-3-one | C₁₅H₂₂O₄ | 289.1410 | 289.1419 | [M + Na]⁺ |

| (+)-12-hydroxy-epicubenol | C₁₅H₂₆O₂ | 239.2006 | 239.2006 | [M + H]⁺ |

| (-)-3,10,11,12-tetrahydroxycalamenene | C₁₅H₂₂O₄ | 289.1410 | 289.1396 | [M + Na]⁺ |

Experimental Protocols

Reproducibility of scientific findings relies on detailed methodologies. The following are generalized protocols for the spectroscopic analysis of this compound compounds, based on common practices in the cited literature.

Sample Preparation for NMR Spectroscopy

-

Dissolution: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[3] The choice of solvent depends on the polarity of the compound.

-

Concentration: The concentration of the sample is adjusted to be suitable for the specific NMR experiment being performed, generally in the range of 1-10 mg/mL.

-

Filtration: The solution is often filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer and Data Acquisition

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, with operating frequencies for ¹H typically ranging from 400 to 800 MHz.[3]

-

¹H NMR: Standard parameters include a 30-degree pulse, an acquisition time of approximately 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A 90-degree pulse is commonly used, with a longer acquisition time and relaxation delay to ensure full relaxation of the carbon nuclei.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for complete structural elucidation.[1][4]

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1][4]

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: ESI generates gas-phase ions from the sample molecules, typically protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode.

-

Data Analysis: The accurate mass measurement provided by the high-resolution analyzer allows for the unambiguous determination of the elemental composition of the molecule.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound compounds.

Caption: A generalized workflow for the spectroscopic analysis of this compound compounds.

Caption: Logical relationships between spectroscopic techniques and structural elucidation.

References

The Pharmacological Potential of Cadinane Sesquiterpenes: A Technical Guide for Drug Discovery

Introduction: Cadinane sesquiterpenes, a diverse class of bicyclic isoprenoids, have emerged as a promising source of novel therapeutic agents. Widely distributed in the plant and microbial kingdoms, these natural products exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the pharmacological potential of this compound sesquiterpenes, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and exploitation of this fascinating class of molecules.

Anticancer Potential of this compound Sesquiterpenes

This compound sesquiterpenes have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.

Quantitative Anticancer Activity

The anticancer efficacy of various this compound sesquiterpenes has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the reported IC50 values is presented in Table 1.

| This compound Sesquiterpene | Cancer Cell Line | IC50 (µM) | Reference |

| Mansonone E | SW620 (colorectal) | 15.69 ± 0.56 | [1] |

| Amorphaenes (compounds 1, 5, 8, 13, 16) | PDAC (pancreatic) | 13.1 ± 1.5 to 28.6 ± 2.9 | [2] |

| This compound-type sesquiterpenoids (1b, 2b, 4, 6, 8) | HepG2 and Huh7 (liver) | 3.5 to 6.8 | |

| Aquisinenoid C | MCF-7 (breast) | 2.834 ± 1.121 | [3] |

| Aquisinenoid C | MDA-MB-231 (breast) | 1.545 ± 1.116 | [3] |

Table 1: Anticancer Activity of this compound Sesquiterpenes

Experimental Protocols for Anticancer Activity Assessment

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in culture. It is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound sesquiterpene and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

The Transwell migration assay, or Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

Protocol:

-

Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free medium.

-

Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 24-48 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the stained cells under a microscope.

Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for elucidating the molecular mechanisms underlying the anticancer effects of this compound sesquiterpenes, such as the modulation of apoptosis-related proteins.

Protocol:

-

Lyse treated and untreated cancer cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cyclin D1, MMP9).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways in Anticancer Activity

Mansonone E, a this compound sesquiterpene, has been shown to suppress colorectal cancer cell proliferation and migration by modulating key proteins involved in apoptosis and cell cycle regulation.[1] The proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway of Mansonone E in colorectal cancer cells.

Anti-inflammatory Properties

Several this compound sesquiterpenes exhibit potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of this compound sesquiterpenes is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| This compound Sesquiterpene | Cell Line | IC50 (µM) | Reference |

| Mappianiodene and analogues (1-8) | RAW 264.7 | Equivalent to hydrocortisone | [4] |

| Compound 18 (from Mikania micrantha) | RAW 264.7 | 11.04 | |

| Myrrhterpenes (+)-1, 2, and (+)-6 | RAW 264.7 | 3.62 - 16.11 | [5] |

| (+)-aristolone | RAW 264.7 | - |

Table 2: Anti-inflammatory Activity of this compound Sesquiterpenes

Experimental Protocol for Anti-inflammatory Activity

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound sesquiterpene for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

This compound sesquiterpenes can mitigate the inflammatory response by inhibiting key signaling pathways, such as the MAPK (ERK1/2, JNK, p38) and NF-κB pathways, which are activated by inflammatory stimuli like LPS.

Caption: Inhibition of LPS-induced inflammatory pathways by this compound sesquiterpenes.

Antimicrobial and Antifungal Activities

This compound sesquiterpenes have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).

| This compound Sesquiterpene | Microorganism | MIC (µg/mL) | Reference |

| Sesquiterpene 5 (from Heterotheca inuloides) | Candida tropicalis | 37.5 | [6] |

| Sesquiterpene 7 (from Heterotheca inuloides) | Candida glabrata | 75.0 | [6] |

| α-Cadinol | Lenzites betulina | 0.10 mM (IC50) | |

| α-Cadinol | Trametes versicolor | 0.10 mM (IC50) | |

| α-Cadinol | Laetiporus sulphureus | 0.10 mM (IC50) |

Table 3: Antimicrobial and Antifungal Activity of this compound Sesquiterpenes

Neuroprotective and Anti-HIV Potential

Neuroprotective Effects

Certain this compound sesquiterpenes isolated from Commiphora myrrha have demonstrated neuroprotective effects against MPP+-induced neuronal cell death in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases.[2]

Anti-HIV Activity

A series of this compound-type sesquiterpenes, including mappianiodene, have exhibited significant inhibitory activity against HIV-1 reverse transcriptase (RT), with EC50 values ranging from 0.17 to 9.28 µM.[4]

| This compound Sesquiterpene | Activity | EC50 (µM) | Reference |

| Mappianiodene and analogues (1-8) | Anti-HIV-1 RT | 0.17 - 9.28 | [4] |

Table 4: Anti-HIV Activity of this compound Sesquiterpenes

Experimental Workflow for Bioactivity Screening

The general workflow for the discovery and evaluation of bioactive this compound sesquiterpenes is depicted below.

Caption: General experimental workflow for the investigation of this compound sesquiterpenes.

Conclusion

This compound sesquiterpenes represent a rich and underexplored source of potential drug candidates with a wide array of pharmacological activities. The data presented in this guide highlight their significant potential in the fields of oncology, inflammation, infectious diseases, and neuroprotection. Further research into the structure-activity relationships, mechanisms of action, and preclinical development of these compounds is warranted to fully realize their therapeutic promise. The detailed experimental protocols provided herein offer a foundational framework for researchers to further investigate this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal and sensitizing effect of this compound-type sesquiterpenes from Heterotheca inuloides Cass. against azole-resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of Cadinane Class Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadinane-type sesquiterpenoids are a large and structurally diverse class of natural products widely distributed in the plant and microbial kingdoms.[1][2] Characterized by a bicyclic carbon skeleton derived from farnesyl pyrophosphate, these compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.[3][4][5] This in-depth technical guide provides a comprehensive review of the biological activities of this compound class compounds, with a focus on their anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Anti-inflammatory Activity

This compound sesquiterpenoids have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[6][7][8][9] Their mechanisms of action often involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways.

Quantitative Data on Anti-inflammatory Activity

| Compound | Source | Assay | Target/Mediator | IC50 / Inhibition | Reference |

| Mappianiodene (and 7 analogues) | Mappianthus iodoides | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50 values equivalent to hydrocortisone | [7][8] |

| Myrrhterpenes A and B | Commiphora myrrha | LPS-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | Potent inhibition | [9] |

| (+)-Aristolone | Acanthella cavernosa | LPS-stimulated RAW 264.7 macrophages | TNF-α release | 74.1% inhibition at 1 µM | [10] |

| (+)-Aristolone | Acanthella cavernosa | LPS-stimulated RAW 264.7 macrophages | CCL2 release | 64.1% inhibition at 1 µM | [10] |

| Unnamed this compound Sesquiterpenoids | Alpinia oxyphylla | LPS-stimulated BV-2 cells | Nitric Oxide (NO) Production | IC50 values ranging from 21.63 to 60.70 μM | [6] |

Experimental Protocols: In Vitro Anti-inflammatory Assays

A common method to assess the anti-inflammatory potential of this compound compounds is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[11][12]

Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

-

Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well). The cells are allowed to adhere overnight.[11]

-

Compound Treatment: The cells are pre-treated with various concentrations of the test this compound compound for 1 hour. A vehicle control (e.g., DMSO) is also included.[11]

-

LPS Stimulation: Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours. An unstimulated control group is maintained.[11]

-

Sample Collection: After incubation, the cell culture supernatant is collected from each well.[11]

-

Griess Reaction: The collected supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature.[11][12]

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The quantity of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[11] The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.

Signaling Pathways in Inflammation

Several this compound compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.[6] For instance, certain sesquiterpenoids from Alpinia oxyphylla have been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 MAP kinases.[6]

Caption: Inhibition of LPS-induced inflammatory pathways by this compound sesquiterpenoids.

Cytotoxic Activity

Numerous this compound-type sesquiterpenoids have been investigated for their cytotoxic effects against various cancer cell lines, making them potential candidates for the development of novel anticancer agents.[13][14][15]

Quantitative Data on Cytotoxic Activity

| Compound | Source | Cell Line | Activity | IC50 | Reference |

| Hibisceusones A-C | Hibiscus tiliaceus | Triple-negative breast cancer cells | Cytotoxic | Not specified | [15] |

| This compound Sesquiterpenoids (1b, 2b, 4, 6, 8) | Hibiscus tiliaceus | HepG2 and Huh7 | Cytotoxic | 3.5 to 6.8 μM | [14] |

| Mansonone I | Santalum album | HCT116 | Wnt Signal Inhibitory | 1.2 µM | [16] |

| δ-Cadinene | Not specified | OVCAR-3 | Growth-inhibitory | Concentration- and time-dependent | [17] |

Experimental Protocols: In Vitro Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.[18]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[19]

-

Compound Treatment: The cells are treated with various concentrations of the this compound compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.[20]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[18]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[18]

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways in Cytotoxicity

The cytotoxic mechanisms of this compound sesquiterpenoids can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[17] For example, δ-cadinene has been shown to induce caspase-dependent apoptosis in ovarian cancer cells.[17] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. [Advances in biosynthesis of this compound sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-type sesquiterpenes with potential anti-inflammatory and anti-HIV activities from the stems and leaves of Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory aromadendrane- and this compound-type sesquiterpenoids from the South China Sea sponge Acanthella cavernosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. This compound sesquiterpenoids isolated from Santalum album using a screening program for Wnt signal inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to Cadinane Derivatives in Essential Oils for Researchers and Drug Development Professionals

Abstract

Cadinane-type sesquiterpenes are a diverse group of bicyclic C15 isoprenoids widely distributed in the essential oils of various plants and also found in some microorganisms.[1][2] These compounds and their derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of this compound derivatives found in essential oils, their biological activities, and the experimental methodologies used for their study. Detailed protocols for key bioassays and visualizations of relevant biochemical pathways are included to facilitate further research in this field.

Introduction to this compound Sesquiterpenes

This compound sesquiterpenes are characterized by a bicyclic carbon skeleton, which can exist in several stereoisomeric forms. The name "this compound" is derived from cade oil, obtained from Juniperus oxycedrus, a rich source of these compounds. Structurally diverse cadinanes arise from the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes.[1][5] The complexity and stereochemistry of these molecules contribute to their wide range of biological activities.[1][2] Recent research has focused on isolating and characterizing new this compound derivatives and evaluating their therapeutic potential.[1][2]

This compound Derivatives in Essential Oils: A Quantitative Overview

This compound derivatives are significant constituents of many commercially important essential oils. Their identification and quantification are typically performed using gas chromatography-mass spectrometry (GC-MS). The table below summarizes the quantitative composition of prominent this compound derivatives in the essential oils of several plant species.

| Plant Species | Essential Oil Source | This compound Derivative | Concentration (%) | Reference(s) |

| Cedrus atlantica | Wood Shavings | δ-Cadinene | 36.3 | [6] |

| Cedrus atlantica | Wood Shavings | γ-Cadinene | 1.86 | [7] |

| Juniperus communis | Berries | δ-Cadinene | 3.86 - 5.47 | [4] |

| Juniperus communis | Berries | γ-Cadinene | 0.84 - 1.99 | [4] |

| Pinus albicaulis | Leaves | γ-Cadinene | 0.3 - 0.6 | [2] |

| Pinus albicaulis | Leaves | δ-Cadinene | 0.9 - 2.3 | [2] |

| Pinus flexilis | Leaves | γ-Cadinene | 0.1 | [8] |

| Pinus flexilis | Leaves | δ-Cadinene | 0.3 | [8] |

| Pinus koraiensis | - | γ-Cadinene | 9.74 | [9] |

| Pinus sylvestris | Cones | δ-Cadinene | 0.28 | [10] |

| Pinus ponderosa | Leaves | γ-Cadinene | 0.1 | [8] |

| Pinus ponderosa | Leaves | δ-Cadinene | 0.3 | [8] |

Pharmacological Activities of this compound Derivatives

The diverse structures of this compound sesquiterpenes translate into a wide array of pharmacological effects. The following table summarizes the reported anti-inflammatory, antimicrobial, and cytotoxic activities of selected this compound derivatives, with quantitative data where available.

| This compound Derivative | Pharmacological Activity | Assay/Model | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Mappianiodene (and 7 analogues) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated cells | IC₅₀ values equivalent to hydrocortisone | [2] |

| This compound-type sesquiterpenoids (from Heterotheca inuloides) | Anti-inflammatory | TPA-induced mouse ear edema | Compound 1 showed 43.14 ± 8.09% inhibition at 228 μ g/ear (IC₅₀ > 228 μ g/ear ) | [9] |

| Various this compound-type sesquiterpenes | Anti-inflammatory | Inhibition of NO production | IC₅₀ values ranging from 21.63 to 60.70 μM | [11] |

| This compound sesquiterpenes (from Eupatorium adenophorum) | Antifungal | Poison food technique | ED₅₀ of cadinan-3-ene-2,7-dione against S. rolfsii was 181.60 ± 0.58 μg/mL and against R. solani was 189.74 ± 1.03 μg/mL | |

| δ-Cadinene | Antibacterial | Broth microdilution | MIC against Streptococcus pneumoniae was 31.25 µg/mL | |

| This compound-type sesquiterpenoids (from Hibiscus tiliaceus) | Cytotoxic | HepG2 and Huh7 cell lines | IC₅₀ values ranging from 3.5 to 6.8 μM | |

| Phanginins (cassane diterpenoids with this compound-like structures) | Cytotoxic | A2780, HEY, AGS, and A549 cancer cells | Phanginin R (1) IC₅₀ values: 9.9 ± 1.6 µM (A2780), 12.2 ± 6.5 µM (HEY), 5.3 ± 1.9 µM (AGS), 12.3 ± 3.1 µM (A549) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

Isolation and Identification of this compound Derivatives from Essential Oils

Objective: To isolate and identify this compound sesquiterpenes from a given essential oil sample.

Methodology:

-

Fractionation of Essential Oil:

-

The essential oil is typically subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification of this compound Derivatives:

-

Fractions containing compounds of interest are further purified using preparative TLC or high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

-

-

Structural Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the absolute configuration.

-

-

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

Objective: To evaluate the potential of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[13]

-

Treatment: Pre-treat the cells with various concentrations of the test compound (this compound derivative) for 30 minutes to 1 hour.[14][15]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[13]

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540-570 nm using a microplate reader.[14][15]

-

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.[16]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate. The tested concentrations can range from approximately 0.25 to 500 mg/mL.[16]

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effect of a this compound derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to an insoluble purple formazan.[18]

Protocol:

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[18]

Biosynthesis of this compound Sesquiterpenes

The biosynthesis of this compound sesquiterpenes begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These precursors are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). The cyclization of FPP to the this compound skeleton is a key step catalyzed by sesquiterpene synthases, such as (+)-δ-cadinene synthase.[19]

The proposed mechanism for the formation of (+)-δ-cadinene from FPP involves several steps:

-

Ionization of FPP to form a farnesyl cation.

-

Isomerization to nerolidyl diphosphate (NPP).[19]

-

Rotation around the C2-C3 bond and reionization to a cisoid allylic cation.[19]

-

A C1-C10 cyclization to form a germacradienyl cation.[1]

-

A 1,3-hydride shift.[1]

-

A second cyclization to form the cadinanyl cation.[1]

-

Deprotonation to yield (+)-δ-cadinene.[19]

References

- 1. The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase. | Semantic Scholar [semanticscholar.org]

- 4. iris.unina.it [iris.unina.it]

- 5. The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "ATLAS CEDARWOOD ESSENTIAL OIL - CEDRUS ATLANTICA - Certificate of Analysis Sheet ( COAS ) " [libertynatural.com]

- 8. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Composition and Antioxidant Activity of Essential Oil of Six Pinus Taxa Native to China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yields and Constituents of Essential Oil from Cones of Pinaceae spp. Natively Grown in Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Cadinane Sesquiterpenoids from Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely untapped resource for the discovery of novel bioactive natural products. Among the diverse chemical scaffolds produced by fungi, the cadinane-type sesquiterpenoids have emerged as a promising class of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of recently discovered this compound sesquiterpenoids from various fungal genera, with a focus on their isolation, structure elucidation, and biological evaluation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development in this exciting field.

Recently Discovered Bioactive this compound Sesquiterpenoids from Fungi

Recent explorations of fungal secondary metabolites have led to the isolation and characterization of numerous novel this compound sesquiterpenoids. These compounds exhibit a remarkable structural diversity and a broad spectrum of biological activities, including enzyme inhibition, cytotoxicity, and anti-inflammatory effects. This section summarizes the key quantitative data for representative examples of these discoveries.

Amorphaenes A-O from Penicillium sp. HZ-5

Fifteen new this compound sesquiterpenoids, amorphaenes A-O, were isolated from the endophytic fungus Penicillium sp. HZ-5. Several of these compounds demonstrated significant inhibitory effects on glutamic-oxaloacetic transaminase 1 (GOT1) and potential cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells.[1]

Table 1: Bioactivity of Amorphaenes from Penicillium sp. HZ-5

| Compound | GOT1 IC50 (µM) | PDAC Cells IC50 (µM) |

| Amorphaene A (1) | 20.0 ± 2.1 | 13.1 ± 1.5 |

| Amorphaene E (5) | 22.1 ± 2.5 | 18.2 ± 2.0 |

| Amorphaene H (8) | 26.2 ± 2.7 | 28.6 ± 2.9 |

| Amorphaene M (13) | 24.5 ± 2.3 | 21.7 ± 2.4 |

| Known Compound (16) | 21.8 ± 2.6 | 15.9 ± 1.8 |

Table 2: HRESIMS Data for Amorphaenes A-O

| Compound | Molecular Formula | Calculated m/z | Found m/z |

| Amorphaene A (1) | C15H24O3 | 252.1725 | 252.1723 |

| Amorphaene B (2) | C15H22O3 | 250.1569 | 250.1567 |

| Amorphaene C (3) | C15H22O4 | 266.1518 | 266.1516 |

| Amorphaene D (4) | C15H24O4 | 268.1675 | 268.1673 |

| Amorphaene E (5) | C15H22O3 | 250.1569 | 250.1565 |

| Amorphaene F (6) | C15H22O4 | 266.1518 | 266.1514 |

| Amorphaene G (7) | C14H20O4 | 252.1362 | 252.1360 |

| Amorphaene H (8) | C15H24O3 | 252.1725 | 252.1721 |

| Amorphaene I (9) | C15H24O4 | 268.1675 | 268.1670 |

| Amorphaene J (10) | C15H22O3 | 250.1569 | 250.1563 |

| Amorphaene K (11) | C15H22O4 | 266.1518 | 266.1512 |

| Amorphaene L (12) | C15H24O3 | 252.1725 | 252.1720 |

| Amorphaene M (13) | C15H22O3 | 250.1569 | 250.1561 |

| Amorphaene N (14) | C15H24O4 | 268.1675 | 268.1669 |

| Amorphaene O (15) | C15H22O4 | 266.1518 | 266.1510 |

Penicipenoids A-G from Penicillium sp. 5975

A chemical investigation of the marine sponge symbiotic fungus Penicillium sp. 5975 led to the discovery of seven new this compound sesquiterpenoids, penicipenoids A-G. These compounds feature rearranged carbon skeletons and exhibit antioxidant and anti-inflammatory activities.

Table 3: Antioxidant and Anti-inflammatory Activities of Penicipenoids A-G in Zebrafish Models

| Compound | Antioxidant Activity (in MTZ-treated zebrafish) | Anti-inflammatory Activity (in CuSO4-induced zebrafish) |

| Penicipenoid A (1) | Active | Not Reported |

| Penicipenoid B (2) | Active | Not Reported |

| Penicipenoid C (3) | Active | Not Reported |

| Penicipenoid D (4) | Not Reported | Not Reported |

| Penicipenoid E (5) | Not Reported | Potent |

| Penicipenoid F (6) | Not Reported | Not Reported |

| Penicipenoid G (7) | Not Reported | Not Reported |

Table 4: HRESIMS Data for Penicipenoids A-G

| Compound | Molecular Formula | Calculated m/z | Found m/z |

| Penicipenoid A (1) | C15H22O3 | 251.1647 [M+H]+ | 251.1645 |

| Penicipenoid B (2) | C15H22O4 | 267.1596 [M+H]+ | 267.1593 |

| Penicipenoid C (3) | C15H22O4 | 267.1596 [M+H]+ | 267.1591 |

| Penicipenoid D (4) | C15H20O3 | 249.1491 [M+H]+ | 249.1488 |

| Penicipenoid E (5) | C15H22O3 | 251.1647 [M+H]+ | 251.1643 |

| Penicipenoid F (6) | C14H20O3 | 237.1491 [M+H]+ | 237.1487 |

| Penicipenoid G (7) | C15H22O4 | 267.1596 [M+H]+ | 267.1590 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of new this compound sesquiterpenoids from fungi.

Fungal Cultivation and Extraction

Protocol for Penicillium sp. HZ-5 (Source of Amorphaenes)

-

Fungal Strain: The endophytic fungus Penicillium sp. HZ-5 was isolated from the fresh tissues of Hypericum wilsonii.

-

Culture Medium: The fungus was cultured on potato dextrose agar (PDA) plates at 28°C for 5 days.

-

Large-Scale Fermentation: Agar plugs were inoculated into 500 mL Erlenmeyer flasks each containing 100 mL of potato dextrose broth (PDB). The flasks were incubated at 28°C on a rotary shaker at 180 rpm for 7 days to generate seed cultures. For large-scale fermentation, 10 mL of the seed culture was transferred to 1 L Erlenmeyer flasks containing 200 g of rice and 200 mL of distilled water. The rice solid medium was autoclaved at 121°C for 20 minutes before inoculation. The solid-state fermentation was carried out at 28°C for 30 days.

-

Extraction: The fermented rice substrate was extracted three times with an equal volume of ethyl acetate (EtOAc). The EtOAc extracts were combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound Sesquiterpenoids

Protocol for Amorphaenes from Penicillium sp. HZ-5 Crude Extract

-

Initial Fractionation: The crude extract was subjected to silica gel vacuum-liquid chromatography (VLC) using a gradient of petroleum ether/EtOAc (from 100:0 to 0:100, v/v) to yield several fractions.

-

Sephadex LH-20 Chromatography: The active fractions were further purified by column chromatography on Sephadex LH-20, eluting with a mixture of dichloromethane/methanol (1:1, v/v).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification was achieved by semi-preparative or preparative HPLC on a C18 column with a mobile phase of methanol/water or acetonitrile/water gradients.

Structure Elucidation

The structures of the isolated compounds were determined by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AVANCE spectrometer. Chemical shifts were referenced to the solvent signals.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on an Agilent 6200 series TOF mass spectrometer to determine the molecular formulas.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on suitable crystals to unambiguously determine the relative and absolute configurations of the molecules.

-

Electronic Circular Dichroism (ECD) Spectroscopy: Experimental ECD spectra were recorded and compared with calculated spectra to determine the absolute configurations of the compounds.

Bioassays

Glutamic-Oxaloacetic Transaminase 1 (GOT1) Inhibitory Assay

-

Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture (100 µL) contained 0.1 mg/mL recombinant GOT1 protein, 1 mM α-ketoglutarate, 1 mM NADH, 4 mM aspartate, and 1 U/mL malate dehydrogenase in assay buffer.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored to determine GOT1 activity.

-

Inhibition Assay: Different concentrations of the test compounds were added to the reaction mixture to determine their inhibitory effects. IC50 values were calculated using appropriate software.

Cytotoxicity Assay against Pancreatic Ductal Adenocarcinoma (PDAC) Cells

-

Cell Culture: PDAC cell lines were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Measurement: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan was then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the typical workflows for the discovery and characterization of new this compound sesquiterpenoids from fungi.

Caption: General workflow for the discovery of new this compound sesquiterpenoids.

Caption: Workflow for the structure elucidation of a novel this compound sesquiterpenoid.

Signaling Pathways and Future Perspectives

The discovery of amorphaenes as GOT1 inhibitors highlights a potential therapeutic strategy for targeting metabolic vulnerabilities in pancreatic cancer. GOT1 is a key enzyme in glutamine metabolism, which is often upregulated in cancer cells to support their rapid proliferation and maintain redox balance. By inhibiting GOT1, the amorphaenes may disrupt these critical metabolic pathways, leading to cancer cell death.

Caption: Simplified overview of the role of GOT1 in cancer metabolism and its inhibition by amorphaenes.